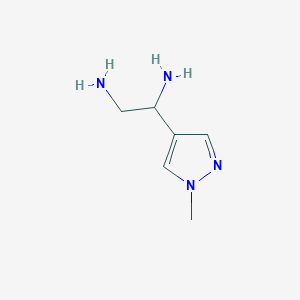![molecular formula C13H20N4 B1461338 2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridin-3-amine CAS No. 1154384-31-2](/img/structure/B1461338.png)
2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridin-3-amine
Overview
Description
“2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridin-3-amine” is a chemical compound with the molecular formula C13H20N4 and a molecular weight of 232.32 g/mol. It is structurally similar to a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives that were designed, synthesized, and evaluated for their anti-tubercular activity .
Scientific Research Applications
Heterocyclic Compounds in Drug Development
Heterocyclic compounds, such as piperazine derivatives, are pivotal in the development of new drugs due to their structural diversity and wide range of biological activities. Research emphasizes the synthesis and evaluation of these compounds as ligands for dopamine D2 receptors, which are crucial in treating neuropsychiatric disorders. The incorporation of piperazine and its analogues has shown promise in enhancing the affinity and selectivity of these ligands, indicating their significant role in advancing therapeutics for conditions like schizophrenia and depression (Sikazwe et al., 2009).
Application in Asymmetric Synthesis and Catalysis
The versatility of heterocyclic N-oxides, including those derived from piperazine, is highlighted in their application in organic synthesis and catalysis. These compounds serve as intermediates in creating complex molecules, demonstrating their utility in asymmetric synthesis, which is fundamental in producing optically active pharmaceuticals. Their potential in catalysis, aiding in efficient and selective chemical transformations, further underscores their importance in both academic and industrial chemistry research (Li et al., 2019).
Chemical Inhibitors and Biological Activity
Piperazine and its derivatives have been explored as chemical inhibitors with applications in modulating enzyme activity, crucial for understanding metabolic pathways and developing therapeutic agents. These studies explore the inhibition of cytochrome P450 isoforms, key enzymes involved in drug metabolism, indicating the potential of piperazine derivatives in mitigating drug-drug interactions through selective enzyme inhibition (Khojasteh et al., 2011).
Antimicrobial and Antitubercular Research
Piperazine scaffolds are integral in developing antimicrobial and antitubercular agents, showcasing their critical role in combating infectious diseases. Research into piperazine analogues has yielded promising candidates for treating Mycobacterium tuberculosis, including drug-resistant strains, highlighting their contribution to addressing global health challenges (Girase et al., 2020).
Mechanism of Action
Mode of Action
Similar compounds have been found to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds have been found to induce changes at the molecular and cellular levels .
properties
IUPAC Name |
2-[4-(cyclopropylmethyl)piperazin-1-yl]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4/c14-12-2-1-5-15-13(12)17-8-6-16(7-9-17)10-11-3-4-11/h1-2,5,11H,3-4,6-10,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPZMXGSCNHIJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCN(CC2)C3=C(C=CC=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[Methyl(oxan-4-yl)amino]pyridine-3-carboxylic acid](/img/structure/B1461255.png)
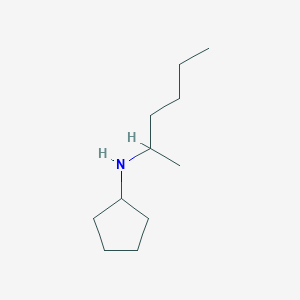
amine](/img/structure/B1461258.png)
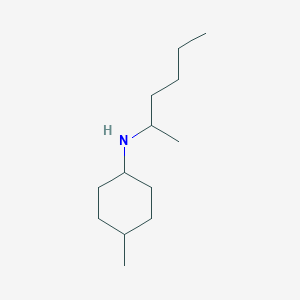
![4-[Ethyl(propyl)carbamoyl]benzoic acid](/img/structure/B1461261.png)


![1-[(2-methoxyphenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1461264.png)
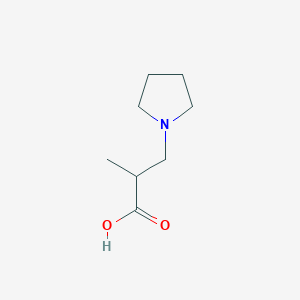
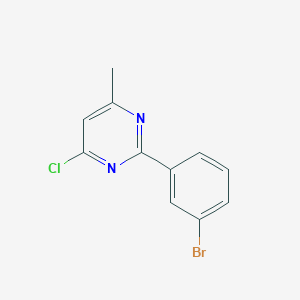

![2-(Morpholin-4-yl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1461275.png)
